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molecular formula C7H11F5O B6314269 6,6,7,7,7-Pentafluoroheptan-1-ol CAS No. 344452-11-5

6,6,7,7,7-Pentafluoroheptan-1-ol

Cat. No. B6314269
M. Wt: 206.15 g/mol
InChI Key: WRQBOPRAEISXNP-UHFFFAOYSA-N
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Patent
US06552068B1

Procedure details

A solution of potassium hydroxide (370 g, 6.6 mol) in water (500 ml) was added to a solution of diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate (105.3 g, 0.33 mol) in ethanol (1000 ml), followed by stirring for 16 hours at 60° C. The reaction mixture was adjusted to pH 5 by slowly adding 1N hydrochloric acid dropwise, and then extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in dimethyl sulfoxide (500 ml) and stirred for 18 hours at 170° C. Water was added to the reaction mixture, which was then extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was dissolved in anhydrous tetrahydrofuran (300 ml) and cooled to −30° C. Borane-methyl sulfide complex (10 M in THF, 55 ml, 0.55 mol) was slowly added dropwise to the solution, followed by stirring for 3 hours at room temperature. After treatment with methanol at 0° C., water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20) to give 6,6,7,7,7-pentafluoroheptan-1-ol (39 g, Yield 57%).
Quantity
370 g
Type
reactant
Reaction Step One
Name
diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate
Quantity
105.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]([F:23])([C:19]([F:22])([F:21])[F:20])[CH2:5][CH2:6][CH2:7][CH:8](C(OCC)=O)[C:9](OCC)=[O:10].Cl.B.CSC>O.C(O)C.CO>[F:3][C:4]([F:23])([C:19]([F:20])([F:21])[F:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
[OH-].[K+]
Name
diethyl 2-(4,4,5,5,5-pentafluoropentyl)malonate
Quantity
105.3 g
Type
reactant
Smiles
FC(CCCC(C(=O)OCC)C(=O)OCC)(C(F)(F)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
B.CSC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 16 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dimethyl sulfoxide (500 ml)
STIRRING
Type
STIRRING
Details
stirred for 18 hours at 170° C
Duration
18 h
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous tetrahydrofuran (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30° C
STIRRING
Type
STIRRING
Details
by stirring for 3 hours at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(CCCCCO)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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